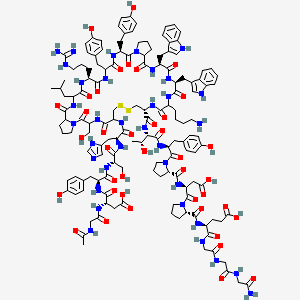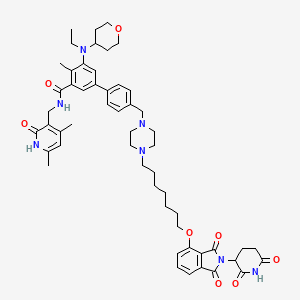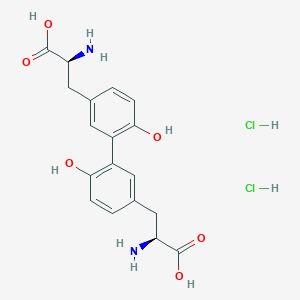![molecular formula C24H27N5O B10824053 N-[(1s,4s)-4-(1H-benzimidazol-2-yl)cyclohexyl]-N~2~-[(1H-indol-2-yl)methyl]glycinamide](/img/structure/B10824053.png)
N-[(1s,4s)-4-(1H-benzimidazol-2-yl)cyclohexyl]-N~2~-[(1H-indol-2-yl)methyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFI-7 is a potent, cell-active chemical probe developed by Pfizer in collaboration with the Structural Genomics Consortium. It is designed to target the E3 ligase GID4, a subunit of the human E3 ligase CTLH degradation complex. PFI-7 binds potently to GID4 with a dissociation constant (KD) of 0.08 micromolar (SPR) and displaces the known degron peptide in a NanoBRET assay with an effective concentration (EC50) of 0.6 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PFI-7 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling. The synthetic route typically involves:
- Formation of the indole core through a Fischer indole synthesis.
- Coupling of the indole core with a cyclohexylamine derivative.
- Final coupling with a benzimidazole derivative to form the complete PFI-7 structure .
Industrial Production Methods
While specific industrial production methods for PFI-7 are not widely documented, the synthesis would likely involve optimization of the laboratory-scale procedures to ensure scalability, cost-effectiveness, and compliance with industrial safety standards. This would include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
PFI-7 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amines and indoles. It can also participate in hydrogen bonding and π-π stacking interactions due to its aromatic rings .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Hydrogen Bonding: Typically occurs in aqueous or polar solvent environments.
π-π Stacking: Observed in aromatic solvents or solid-state interactions.
Major Products
The major products formed from reactions involving PFI-7 are typically derivatives where the functional groups have been modified. For example, alkylation or acylation of the amine groups can lead to new derivatives with potentially different biological activities .
Scientific Research Applications
PFI-7 is primarily used as a chemical probe in scientific research to study the function of the E3 ligase GID4. Its applications include:
Chemistry: Used to explore the binding interactions and structural biology of E3 ligases.
Biology: Helps in understanding the role of GID4 in cellular processes and protein degradation pathways.
Medicine: Potential applications in drug discovery and development, particularly in targeting diseases related to protein degradation.
Industry: Used in the development of new chemical probes and therapeutic agents
Mechanism of Action
PFI-7 exerts its effects by binding to the GID4 subunit of the E3 ligase CTLH degradation complex. This binding inhibits the interaction of GID4 with its natural substrates, thereby modulating the degradation of proteins that are tagged for destruction. The molecular target of PFI-7 is the GID4 protein, and the pathway involved is the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
PFI-7N: A closely related negative control compound with a KD of 5 micromolar (SPR).
PFI-E3H1: Another ligand for the GID4 subunit with a different chemical structure
Uniqueness
PFI-7 is unique due to its high binding affinity and specificity for GID4. It has been optimized through structure-based drug design to achieve sub-100 nanomolar binding affinity, making it a valuable tool for studying the E3 ligase CTLH degradation complex .
Properties
Molecular Formula |
C24H27N5O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)cyclohexyl]-2-(1H-indol-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C24H27N5O/c30-23(15-25-14-19-13-17-5-1-2-6-20(17)26-19)27-18-11-9-16(10-12-18)24-28-21-7-3-4-8-22(21)29-24/h1-8,13,16,18,25-26H,9-12,14-15H2,(H,27,30)(H,28,29) |
InChI Key |
HLHNFJNSQZZUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)NC(=O)CNCC4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide](/img/structure/B10823971.png)



![(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823995.png)
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10824002.png)

![2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B10824008.png)
![(E)-N-[4-[(1R,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]oxyphenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B10824020.png)
![2-Methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide](/img/structure/B10824022.png)
![N-[5-[4-[[5-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10824051.png)
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10824060.png)


